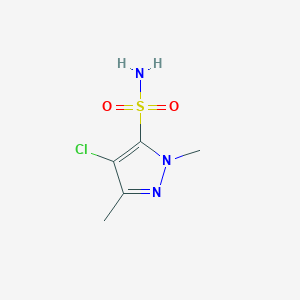
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with chlorine, methyl groups, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by chlorination and sulfonation reactions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with chlorinating agents such as thionyl chloride, followed by sulfonation using sulfonating agents like chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Chlorination: Thionyl chloride or phosphorus pentachloride.
Sulfonation: Chlorosulfonic acid or sulfur trioxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines and related derivatives.
科学的研究の応用
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed as an intermediate in the synthesis of agrochemicals and dyes
作用機序
The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the sulfonamide group, making it less versatile in biological applications.
3,5-Dimethyl-1H-pyrazole-4-sulfonamide: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.
Uniqueness
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of complex molecules for various applications .
特性
CAS番号 |
88398-88-3 |
|---|---|
分子式 |
C5H8ClN3O2S |
分子量 |
209.66 g/mol |
IUPAC名 |
4-chloro-2,5-dimethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H8ClN3O2S/c1-3-4(6)5(9(2)8-3)12(7,10)11/h1-2H3,(H2,7,10,11) |
InChIキー |
NCQIBCBRKYCKBY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1Cl)S(=O)(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


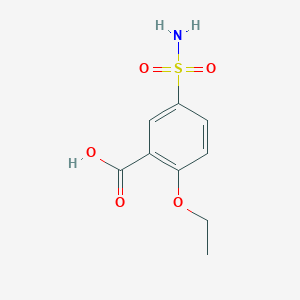
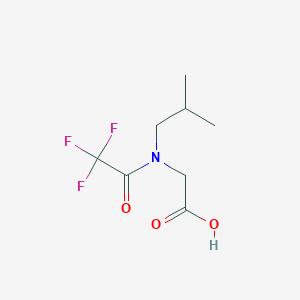
![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate](/img/structure/B15307017.png)
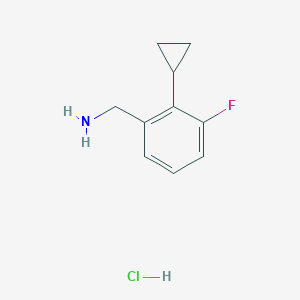
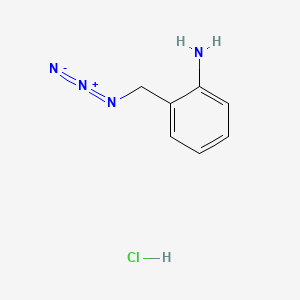
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
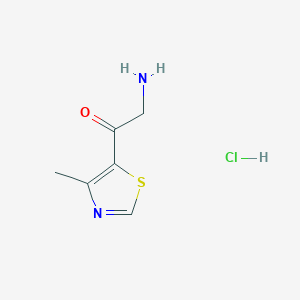
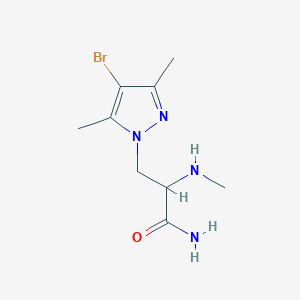
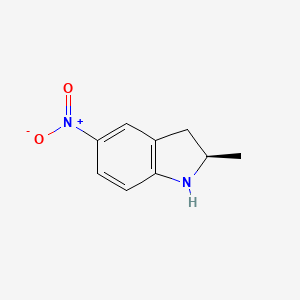
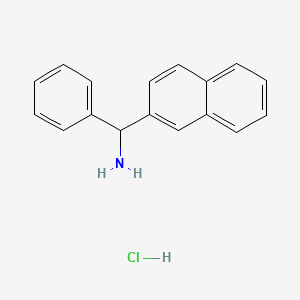
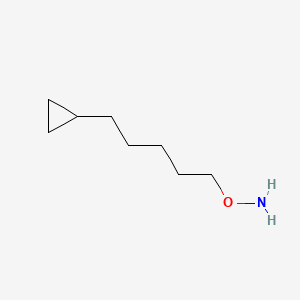
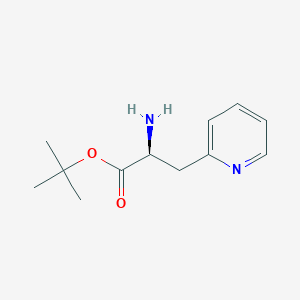
![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)
